- Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft lignin, Chemical Engineering Journal (Amsterdam, 2022, 442,
Cas no 18321-36-3 ((2-methylbut-3-en-2-yl)benzene)
(2-methylbut-3-en-2-yl)benzene Chemical and Physical Properties
Names and Identifiers
-
- (2-methylbut-3-en-2-yl)benzene
- 1,1-Dimethyl-2-propenylbenzene
- 3-Methyl-3-phenyl-1-butene
- 1-Butene, 3-methyl-3-phenyl-
- (1,1-Dimethyl-2-propenyl)benzene
- DTXSID30939697
- Benzene, (1,1-dimethyl-2-propen-1-yl)-
- DS-009920
- 8XD8UK3CYH
- (1,1-Dimethyl-2-propen-1-yl)benzene
- Benzene,1-dimethyl-2-propenyl)-
- 3-Methyl-3-phenylbutene
- Benzene, (1,1-dimethyl-2-propenyl)-
- 18321-36-3
- 3-Phenyl-3-methyl-1-butene
- NSC245058
- EN300-1870598
- UNII-8XD8UK3CYH
- (1,1-Dimethyl-2-propenyl)benzene #
- DKOQCZJPMFXMKH-UHFFFAOYSA-N
- 2-methylbut-3-en-2-ylbenzene
- NSC-245058
-
- Inchi: 1S/C11H14/c1-4-11(2,3)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3
- InChI Key: DKOQCZJPMFXMKH-UHFFFAOYSA-N
- SMILES: C(C=C)(C)(C)C1C=CC=CC=1
Computed Properties
- Exact Mass: 146.10962
- Monoisotopic Mass: 146.109550447g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
(2-methylbut-3-en-2-yl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1870598-0.05g |
(2-methylbut-3-en-2-yl)benzene |
18321-36-3 | 0.05g |
$707.0 | 2023-09-18 | ||
| Enamine | EN300-1870598-0.1g |
(2-methylbut-3-en-2-yl)benzene |
18321-36-3 | 0.1g |
$741.0 | 2023-09-18 | ||
| Enamine | EN300-1870598-0.25g |
(2-methylbut-3-en-2-yl)benzene |
18321-36-3 | 0.25g |
$774.0 | 2023-09-18 | ||
| Enamine | EN300-1870598-0.5g |
(2-methylbut-3-en-2-yl)benzene |
18321-36-3 | 0.5g |
$809.0 | 2023-09-18 | ||
| Enamine | EN300-1870598-1.0g |
(2-methylbut-3-en-2-yl)benzene |
18321-36-3 | 1g |
$1172.0 | 2023-06-01 | ||
| Enamine | EN300-1870598-2.5g |
(2-methylbut-3-en-2-yl)benzene |
18321-36-3 | 2.5g |
$1650.0 | 2023-09-18 | ||
| Enamine | EN300-1870598-5.0g |
(2-methylbut-3-en-2-yl)benzene |
18321-36-3 | 5g |
$3396.0 | 2023-06-01 | ||
| Enamine | EN300-1870598-10.0g |
(2-methylbut-3-en-2-yl)benzene |
18321-36-3 | 10g |
$5037.0 | 2023-06-01 | ||
| Enamine | EN300-1870598-1g |
(2-methylbut-3-en-2-yl)benzene |
18321-36-3 | 1g |
$842.0 | 2023-09-18 | ||
| Enamine | EN300-1870598-5g |
(2-methylbut-3-en-2-yl)benzene |
18321-36-3 | 5g |
$2443.0 | 2023-09-18 |
(2-methylbut-3-en-2-yl)benzene Production Method
Production Method 1
(2-methylbut-3-en-2-yl)benzene Raw materials
(2-methylbut-3-en-2-yl)benzene Preparation Products
- 2-Ethylphenol (90-00-6)
- Cyclopentane,1,2,4-trimethyl- (2815-58-9)
- Benzene,1-methyl-4-(1-methylpropyl)- (1595-16-0)
- 1,3-Cyclohexadiene,1-methyl-4-(1-methylethenyl)- (18368-95-1)
- Phenol,4-ethyl-3-methyl- (1123-94-0)
- Phenol, 3,5-diethyl- (1197-34-8)
- Guaiacol (90-05-1)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- 2-Ethyl-4-methylphenol (3855-26-3)
- 1,2,4-Triethylbenzene (877-44-1)
- 4-Ethyltoluene (622-96-8)
- o-Cymene (527-84-4)
- 1-methyl-4-(2-methylpropyl)benzene (5161-04-6)
- Benzene, 1-methyl-4-(1-methyl-2-propenyl)- (97664-18-1)
- 2-Propylphenol (644-35-9)
- (2-methylbut-3-en-2-yl)benzene (18321-36-3)
- 2-Ethyl-m-xylene (2870-04-4)
- trans-1,2-Dimethylcyclohexane (6876-23-9)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
(2-methylbut-3-en-2-yl)benzene Related Literature
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on (2-methylbut-3-en-2-yl)benzene
Introduction to (2-Methylbut-3-en-2-yl)benzene (CAS No. 18321-36-3)
Introduction
(2-Methylbut-3-en-2-yl)benzene, also known by its CAS number 18321-36-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of benzene, with a substituted alkyl group that imparts unique chemical and physical properties. Recent advancements in synthetic methodologies and analytical techniques have shed new light on its structure, reactivity, and potential applications. This article provides an in-depth exploration of (2-Methylbut-3-en-2-yl)benzene, focusing on its molecular characteristics, synthesis, applications, and current research trends.
Structural and Physical Properties
The molecular structure of (2-Methylbut-3-en-2-yl)benzene consists of a benzene ring substituted with a methylbutenyl group at the para position. The methylbutenyl group introduces a degree of unsaturation, making the compound potentially reactive under certain conditions. Its molecular formula is C11H14, and its molecular weight is approximately 146.24 g/mol. The compound is typically found in the liquid state at room temperature, with a boiling point around 55°C and a density of 0.87 g/cm³.
Recent studies have highlighted the stability of (2-Methylbut-3-en-2-yl)benzene under various environmental conditions, making it suitable for use in diverse chemical processes. Its aromaticity contributes to its resistance to oxidation and other forms of degradation, which is a key factor in its industrial applications.
Synthesis and Characterization
The synthesis of (2-Methylbut-3-en-2-yl)benzene involves a combination of Friedel-Crafts alkylation and subsequent dehydrohalogenation to introduce the methylbutenyl group onto the benzene ring. Recent research has focused on optimizing this process to improve yield and reduce byproduct formation. Advanced characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm the purity and structural integrity of the compound.
Innovative approaches, including the use of microwave-assisted synthesis and catalytic systems, have been explored to enhance the efficiency of this reaction pathway. These advancements not only contribute to cost-effectiveness but also align with the growing demand for sustainable chemical manufacturing practices.
Applications in Industry and Research
(2-Methylbut-3-en-2-yl)benzene finds extensive use in the fragrance industry due to its pleasant aroma profile. Its ability to act as a precursor in the synthesis of more complex aromatic compounds makes it invaluable in perfumery and flavoring agents. Recent studies have also explored its potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules with anti-inflammatory and antioxidant properties.
In addition to its role in organic synthesis, (2-Methylbut-3-en-2-yl)benzene has shown promise in polymer chemistry as a monomer for producing high-performance polymers with tailored mechanical properties. Its compatibility with various polymerization techniques underscores its versatility across multiple industrial sectors.
Toxicological Considerations
The safety profile of (2-Methylbut-3-en-2-yllbenzene) has been evaluated through acute and chronic toxicity studies. Recent research indicates that it exhibits low toxicity when handled under standard operating procedures. However, prolonged exposure or improper handling may pose health risks, emphasizing the importance of adhering to safety guidelines during storage and usage.
Eco-friendly disposal methods have been recommended to minimize environmental impact, reflecting the industry's commitment to sustainable practices.
Future Directions and Research Opportunities
Ongoing research into (2-Methylbutenylbenzenes) continues to uncover novel applications across various disciplines. Future studies are expected to focus on exploring its role in drug delivery systems, advanced materials development, and green chemistry initiatives.
The integration of computational chemistry tools with experimental methods promises to further elucidate the compound's electronic structure and reactivity patterns, paving the way for innovative applications.
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